Home > Products > Screening Compounds P123162 > 3-(Pyrrolidin-1-yl)picolinic acid
3-(Pyrrolidin-1-yl)picolinic acid - 1414866-60-6

3-(Pyrrolidin-1-yl)picolinic acid

Catalog Number: EVT-3015076
CAS Number: 1414866-60-6
Molecular Formula: C10H12N2O2
Molecular Weight: 192.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Pyrrolidin-1-yl)picolinic acid is a substituted picolinic acid derivative featuring a pyrrolidine ring at the 3-position. While specific information on its source and classification is limited in the provided literature, its derivatives have shown promise in various research areas. These areas include developing potent and selective inhibitors for therapeutic targets like CCR5 receptors for HIV treatment and FLT3 inhibitors for acute myeloid leukemia. [, ]

1-Hydroxy-3-(pyrrolidin-1-yl)propylidene-1,1-bisphosphonic acid (EB 1053)

Compound Description: 1-Hydroxy-3-(pyrrolidin-1-yl)propylidene-1,1-bisphosphonic acid, also known as EB 1053, is a member of the bisphosphonate class of drugs []. These drugs are known for their use in treating bone diseases. EB 1053 exists as a zwitterion in its solid form, with a negative charge on one of the phosphonate groups and a positive charge on the pyrrolidine nitrogen [].

3-(Pyrrolidin-1-yl)propionic acid

Compound Description: A series of 3-(pyrrolidin-1-yl)propionic acid analogues were synthesized and investigated for their anti-HIV activity []. These analogues showed potent anti-HIV activity and possessed high affinity for the CCR5 receptor []. Notably, these analogues demonstrated improved pharmacokinetic profiles compared to a reference cyclopentane compound [].

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

Compound Description: This compound is a potent and selective FLT3 inhibitor with improved drug-like properties []. It exhibits strong inhibitory activity against the FLT3-ITD mutant, a key target in the treatment of acute myeloid leukemia (AML) [].

Overview

3-(Pyrrolidin-1-yl)picolinic acid is a heterocyclic compound with significant relevance in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring attached to a picolinic acid moiety, making it a derivative of picolinic acid, which is known for its various biological activities. The compound is classified as an amino acid derivative and can be categorized under the broader class of pyridinecarboxylic acids.

Source and Classification

3-(Pyrrolidin-1-yl)picolinic acid can be synthesized from picolinic acid, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Picolinic acid itself has applications in the fields of medicine, agriculture, and food additives, serving as a precursor for other biologically active compounds. The classification of 3-(Pyrrolidin-1-yl)picolinic acid falls under the category of heterocyclic compounds due to its unique ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Pyrrolidin-1-yl)picolinic acid can be achieved through several methods, primarily involving the coupling of pyrrolidine with picolinic acid or its derivatives. One notable method involves the use of palladium-catalyzed C-H/N-H coupling reactions, where a picolinamide directing group facilitates the formation of the desired heterocyclic structure. The reaction typically occurs under controlled temperatures (80–120 °C) in the presence of suitable oxidants such as PhI(OAc)₂ in toluene solvent .

Another method reported includes oxidative decarboxylation techniques that utilize silver(I)/peroxydisulfate as reagents to achieve high yields of pyrrolidine derivatives from amino acids . Additionally, traditional methods such as direct amidation of carboxylic acids with amines have also been explored .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(Pyrrolidin-1-yl)picolinic acid is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.25 g/mol. The structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) linked to a picolinic acid framework (a pyridine ring with a carboxylic acid group). This unique arrangement contributes to its biological activity and potential therapeutic applications.

The compound exhibits specific stereochemistry due to the presence of the pyrrolidine moiety, which can influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Pyrrolidin-1-yl)picolinic acid participates in various chemical reactions typical for amine derivatives. These include:

  • Amidation Reactions: The carboxylic acid group can react with different amines to form amides, which are crucial intermediates in drug synthesis.
  • Cyclization Reactions: Under certain conditions, it can undergo cyclization reactions facilitated by transition metals like palladium, leading to more complex heterocyclic structures .
  • Oxidative Transformations: The compound can also be subjected to oxidative conditions that modify the functional groups present, potentially altering its pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action for 3-(Pyrrolidin-1-yl)picolinic acid involves its interaction with various biological targets, including receptors in the central nervous system. It is believed that this compound may act as a modulator or inhibitor at specific neurotransmitter receptors due to its structural similarity to other biologically active compounds.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-(Pyrrolidin-1-yl)picolinic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol, but less soluble in non-polar solvents.
  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.
  • pKa Value: The pKa values associated with the carboxylic acid group indicate its acidic nature, influencing its reactivity in biological systems.

These properties are critical for understanding how the compound behaves under various conditions and how it interacts with biological systems.

Applications

Scientific Uses

3-(Pyrrolidin-1-yl)picolinic acid has potential applications in various scientific fields:

  • Pharmaceutical Development: As a lead compound or intermediate in drug discovery processes targeting neurological disorders.
  • Agricultural Chemistry: Utilized as an agrochemical intermediate due to its potential effects on plant growth regulation.
  • Biochemical Research: Serves as a tool compound for studying receptor interactions and metabolic pathways involving pyridine derivatives.
Introduction to 3-(Pyrrolidin-1-yl)picolinic Acid

Structural and Functional Significance in Heterocyclic Chemistry

3-(Pyrrolidin-1-yl)picolinic acid exemplifies a strategic molecular hybrid integrating two nitrogen-containing heterocyclic systems: picolinic acid (a pyridine-2-carboxylic acid derivative) and pyrrolidine (a saturated five-membered ring). This combination confers distinct physicochemical and biological properties critical for drug design. The picolinic acid moiety provides a planar, electron-deficient aromatic system capable of participating in metal chelation and strong dipole-dipole interactions, while the pyrrolidine ring contributes significant three-dimensionality, sp³-hybridized character, and conformational flexibility due to pseudorotation—a phenomenon enabling non-planar ring puckering that enhances spatial coverage and binding complementarity with biological targets [1] [4].

The molecule’s acid group offers a site for salt formation or derivatization, improving solubility and pharmacokinetic properties. Incorporating the pyrrolidine nitrogen directly onto the pyridine ring at the 3-position creates a tertiary amine, enhancing basicity and potential for hydrogen bonding or protonation-dependent target engagement. This structural motif significantly influences key molecular descriptors:

  • Spatial Coverage & Complexity: Pyrrolidine's sp³-carbon atoms increase molecular complexity and three-dimensionality compared to flat aromatic systems, improving target selectivity and reducing off-target interactions [1]. This aligns with Lovering’s complexity descriptors associated with higher clinical success rates.
  • Physicochemical Optimization: The hybrid structure balances lipophilicity and polarity. Pyrrolidine contributes a lower calculated LogP (~0.459) compared to purely aromatic systems, while the polar pyridyl nitrogen and carboxylic acid enhance water solubility and polar surface area (PSA), critical for bioavailability [1] [4].
  • Metabolic Stability: The saturated pyrrolidine ring generally exhibits greater metabolic stability against oxidative cytochrome P450 enzymes compared to electron-rich heteroaromatics like pyrrole, extending the compound’s half-life [1] [6].

Table 1: Key Physicochemical Properties Influenced by the Pyrrolidine-Picolinic Acid Hybrid

Structural FeatureContribution to PropertiesImpact on Drug Profile
Pyrrolidine Ring• Lower LogP (∼0.46) [1] • Increased PSA (∼16.5 Ų) [1] • Conformational flexibility (Pseudorotation)• Improved solubility • Enhanced 3D target complementarity • Reduced metabolic oxidation
Picolinic Acid Group• Strong H-bond acceptor/donor (COOH, pyridyl N) • Metal chelation potential • Moderate acidity (pKa ∼5)• Target binding via H-bonding/ionic interactions • Pharmacophore anchoring point
Tertiary Amine Linkage (N1)• Basic center (pKa ∼8-9) [4] • Potential for salt formation• Membrane permeability modulation • Enhanced crystallinity/solubility via salt forms

Functionally, the carboxylic acid acts as a critical pharmacophore, enabling direct interaction with enzymatic targets. For instance, in cholesterol-lowering applications, this group facilitates binding to key residues within the PCSK9-LDLR (Proprotein Convertase Subtilisin/Kexin type 9 - Low-Density Lipoprotein Receptor) interaction interface, mimicking endogenous interactions and disrupting complex formation to upregulate LDL receptor expression [4]. The pyrrolidine nitrogen’s basicity allows for cellular penetration in its unprotonated form, while potential protonation within cellular compartments can enhance target binding affinity. This synergy makes 3-(pyrrolidin-1-yl)picolinic acid a versatile scaffold in medicinal chemistry, particularly for targeting intracellular protein-protein interactions and enzymes requiring both hydrophobic and polar contacts.

Historical Development and Key Milestones in Research

The development of 3-(pyrrolidin-1-yl)picolinic acid reflects broader trends in heterocyclic chemistry, specifically the strategic hybridization of privileged structures. Early research on picolinic acid derivatives focused on their metal-chelating properties and applications in agrochemicals or simple antimicrobials [5]. Concurrently, pyrrolidine gained prominence as a saturated heterocyclic scaffold due to its presence in natural products (e.g., nicotine, proline) and favorable pharmacokinetic properties [1] [6]. The intentional fusion of these systems, targeting the 3-position of picolinic acid, emerged more recently as rational drug design prioritized spatial complexity and optimized ADMET profiles.

A pivotal milestone was disclosed in the patent WO2020237374A1 (priority date 2019), where 3-(pyrrolidin-1-yl)picolinic acid derivatives were explicitly claimed as potent modulators of the PCSK9-LDLR interaction for treating hypercholesterolemia and atherosclerosis [4]. This patent demonstrated a deliberate shift from earlier picolinic acid derivatives lacking the saturated N-heterocyclic substituent. Key innovations included:

  • Linker Optimization: Replacing simpler alkylamines or aryl amines at the picolinic acid 3-position with the conformationally constrained pyrrolidine ring. This modification significantly enhanced binding affinity (IC₅₀ values in low micromolar to nanomolar ranges reported for target compounds) and metabolic stability compared to earlier analogues with flexible chains or planar groups [4].
  • SAR-Driven Design: Systematic exploration of substitutions on the pyrrolidine ring (e.g., methyl, hydroxy, benzyl groups) and the pyridine core (e.g., halogens, methyl) identified critical features for potency. Notably, unsubstituted pyrrolidine often provided the optimal balance of activity and physicochemical properties, highlighting the intrinsic value of the core scaffold [4].
  • Mechanistic Validation: Demonstrating that these compounds functioned by increasing hepatic LDLR expression in vitro and in vivo through PCSK9 inhibition, distinct from statins (HMG-CoA reductase inhibitors) or ezetimibe (NPC1L1 inhibitor), positioning them as novel, potentially complementary cholesterol-lowering agents [4].

Prior to this focused therapeutic application, synthetic routes to similar 3-aminopicolinic acids were established. Methodologies involving nucleophilic aromatic substitution (SNAr) on 3-halopicolinic acids (e.g., 3-chloro or 3-fluoropicolinic acid) with pyrrolidine, often under mild heating (60-80°C) or microwave irradiation, proved efficient [5]. Alternative routes involved transition-metal-catalyzed amination or the use of enones and malononitrile derivatives in multi-component reactions yielding substituted pyridines, though these were less specific for the 3-(pyrrolidin-1-yl) motif [5].

Table 2: Key Milestones in the Development of 3-(Pyrrolidin-1-yl)picolinic Acid Derivatives

TimeframeDevelopment MilestoneSignificance
Pre-2010s• Synthesis of simple 3-aminopicolinates via SNAr or metal catalysis [5] • Recognition of pyrrolidine as a privileged scaffold [1] [6]• Established synthetic accessibility of 3-amino picolinates • Validated pyrrolidine's favorable drug-like properties
~2015-2019• Focus on heterocyclic hybrids for improved 3D complexity [1] • Exploration of picolinic acids in metabolic diseases [4]• Rationale for combining pyrrolidine with picolinate • Identified picolinic acid as a viable core for cholesterol targets
2019 (Patent Priority)• WO2020237374A1: Specific disclosure of 3-(pyrrolidin-1-yl)picolinic acid derivatives as PCSK9-LDLR disruptors [4] • Detailed SAR and in vivo proof-of-concept• Defined core scaffold for potent PCSK9 inhibition • Established therapeutic potential for hypercholesterolemia
Post-2020• Emergence in research as a novel scaffold beyond cholesterol control (e.g., antibacterial hybrids) [2] [6]• Expanding utility into new therapeutic areas leveraging core physicochemical advantages

The scaffold’s journey exemplifies the evolution from simple heterocyclic building blocks to rationally designed, functionally complex hybrids. Its recent prominence stems from addressing limitations of earlier drug classes—leveraging pyrrolidine’s 3D character to target challenging interfaces like PCSK9-LDLR, where traditional flat molecules struggled. Current research extends its application beyond lipid regulation, exploring its utility in antibacterial agents (leveraging the metal-binding picolinate) [2] [6], anti-inflammatory compounds, and kinase inhibitors, cementing its status as a versatile and synthetically tractable scaffold in modern medicinal chemistry.

Properties

CAS Number

1414866-60-6

Product Name

3-(Pyrrolidin-1-yl)picolinic acid

IUPAC Name

3-pyrrolidin-1-ylpyridine-2-carboxylic acid

Molecular Formula

C10H12N2O2

Molecular Weight

192.218

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14)

InChI Key

BGWXXSJYZFLLAB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(N=CC=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.